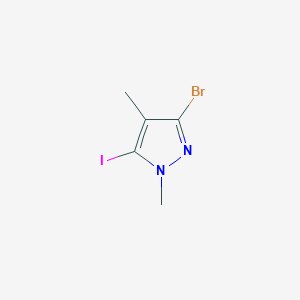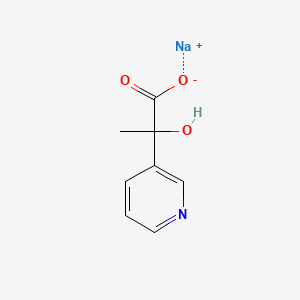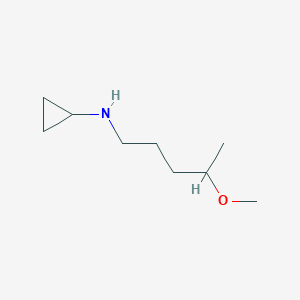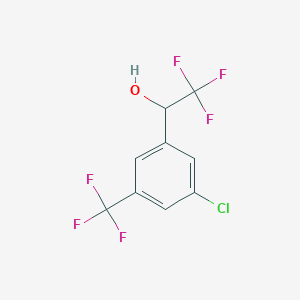
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a trifluoromethyl group and a chloro substituent on a phenyl ring, along with a trifluoroethanol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)benzaldehyde and trifluoroacetic acid.
Reaction: The benzaldehyde undergoes a Grignard reaction with trifluoromethyl magnesium bromide to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the Grignard reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and safety.
Automated Purification: Using automated systems for purification to ensure consistency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major product is 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetone.
Reduction: The major products vary but can include 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethane.
Substitution: Products depend on the nucleophile used, such as 1-(3-Methoxy-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- 1-(3-Bromo-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- 1-(3-Chloro-5-(difluoromethyl)phenyl)-2,2,2-trifluoroethanol
Uniqueness
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Eigenschaften
Molekularformel |
C9H5ClF6O |
|---|---|
Molekulargewicht |
278.58 g/mol |
IUPAC-Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3,7,17H |
InChI-Schlüssel |
DTMQDZSNUHEFNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


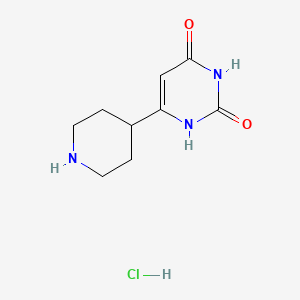
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
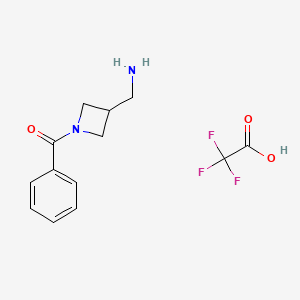
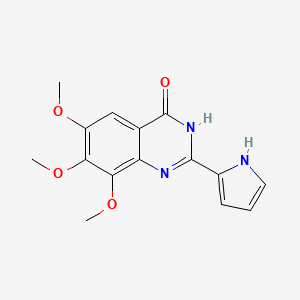
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
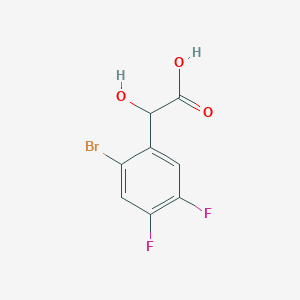
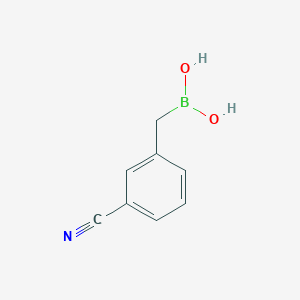
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)

